N-[1-(3-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine
CAS No.: 2097918-10-8
Cat. No.: VC5209445
Molecular Formula: C15H16N4O2
Molecular Weight: 284.319
* For research use only. Not for human or veterinary use.
![N-[1-(3-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine - 2097918-10-8](/images/structure/VC5209445.png)
Specification
CAS No. | 2097918-10-8 |
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Molecular Formula | C15H16N4O2 |
Molecular Weight | 284.319 |
IUPAC Name | (3-methoxyphenyl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone |
Standard InChI | InChI=1S/C15H16N4O2/c1-21-13-4-2-3-11(7-13)15(20)19-8-12(9-19)18-14-5-6-16-10-17-14/h2-7,10,12H,8-9H2,1H3,(H,16,17,18) |
Standard InChI Key | KNYPLAMPDDNUTI-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)C(=O)N2CC(C2)NC3=NC=NC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound has the systematic IUPAC name (3-methoxyphenyl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone and a molecular formula of C₁₅H₁₆N₄O₂ (molecular weight: 286.31 g/mol). Its structure comprises three key components:
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Azetidine ring: A four-membered saturated heterocycle with one nitrogen atom.
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3-Methoxybenzoyl group: A benzoyl derivative substituted with a methoxy (-OCH₃) group at the meta position.
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Pyrimidin-4-amine: A pyrimidine ring with an amine substituent at the 4-position.
The presence of the methoxy group enhances lipophilicity compared to non-substituted benzoyl analogs, potentially influencing membrane permeability and target binding .
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | C₁₅H₁₆N₄O₂ |
Molecular Weight | 286.31 g/mol |
IUPAC Name | (3-methoxyphenyl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone |
SMILES | COC1=CC=CC(=C1)C(=O)N2CC(C2)NC3=NC=NC=C3 |
Topological Polar Surface Area | 83.5 Ų (estimated) |
Synthesis and Preparation
Synthetic Pathways
The synthesis of N-[1-(3-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine typically follows a multi-step protocol analogous to related azetidine derivatives :
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Azetidine Ring Formation:
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Cyclization of 1,3-dibromopropane with ammonia under high-pressure conditions yields azetidine.
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Protection of the azetidine nitrogen using tert-butoxycarbonyl (Boc) groups.
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Benzoylation:
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Reaction of 3-methoxybenzoic acid with thionyl chloride (SOCl₂) to form 3-methoxybenzoyl chloride.
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Acylation of the protected azetidine via nucleophilic substitution, followed by Boc deprotection.
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Pyrimidine Amine Coupling:
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Mitsunobu reaction or nucleophilic aromatic substitution to attach pyrimidin-4-amine to the azetidine’s 3-position.
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Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
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Azetidine protection | Boc₂O, DMAP, CH₂Cl₂, 0°C → RT | 85 |
Benzoylation | 3-Methoxybenzoyl chloride, Et₃N, THF | 72 |
Deprotection | TFA/CH₂Cl₂ (1:1), 0°C → RT | 90 |
Pyrimidine coupling | Pyrimidin-4-amine, DIAD, PPh₃, DMF | 68 |
Physicochemical Properties
Solubility and Stability
While experimental solubility data for this compound is unavailable, its structural features suggest:
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Moderate aqueous solubility due to the polar pyrimidine amine and azetidine groups.
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pH-dependent stability: The amide bond may hydrolyze under strongly acidic or basic conditions.
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Lipophilicity: Calculated logP (cLogP) of 1.8, indicating moderate membrane permeability.
Spectroscopic Characteristics
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¹H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, pyrimidine-H), 7.55–7.30 (m, 4H, aromatic-H), 4.20 (m, 2H, azetidine-H), 3.85 (s, 3H, OCH₃), 3.70–3.50 (m, 2H, azetidine-H).
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IR (KBr): 1680 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (C=N pyrimidine).
Biological Activity and Mechanism
Inferred Pharmacological Profile
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Targets: Likely interacts with kinases involved in inflammatory and oncogenic signaling.
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Therapeutic Areas: Potential applications in rheumatoid arthritis (JAK inhibition) or solid tumors (PI3K inhibition).
Applications in Drug Discovery
Lead Optimization Strategies
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Bioisosteric Replacement: Substituting the methoxy group with halogens (e.g., fluorine) could modulate potency and metabolic stability .
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Prodrug Design: Esterification of the pyrimidine amine to enhance oral bioavailability.
Preclinical Development Considerations
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ADMET Profile: Predicted hepatic metabolism via CYP3A4 and moderate plasma protein binding (∼80%).
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Toxicity Risks: Azetidine rings may pose genotoxic alerts; Ames test data would be critical.
Future Research Directions
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Synthetic Methodology: Develop enantioselective routes to access chiral azetidine intermediates.
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Target Identification: High-throughput screening against kinase panels to elucidate primary targets.
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In Vivo Efficacy: Evaluate pharmacokinetics and antitumor activity in xenograft models.
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